(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid
Description
This compound is a piperidine derivative featuring a tert-butoxycarbonyl (BOC) protecting group at the nitrogen and a trifluoromethyl (CF₃) substituent at the 4-position. The CF₃ group enhances lipophilicity and electron-withdrawing effects, which can influence binding affinity in drug-receptor interactions .
Properties
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-5-4-7(12(13,14)15)6-8(16)9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYZILUVCHUWBO-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C[C@H]1C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfur Tetrafluoride (SF₄)-Mediated Carboxylic Acid Conversion
The patent CN102603611B details a high-pressure method for converting piperidine carboxylic acids to trifluoromethyl derivatives using SF₄. This approach is particularly relevant for introducing CF₃ at the 4-position of the piperidine ring:
Reaction Mechanism:
Key Parameters:
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Solvent System : Anhydrous HF and chloromethane (1:1–1:8 mass ratio) reduce reaction pressure and protect the amine group.
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Temperature : 65–150°C, with higher temperatures required for sterically hindered substrates.
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Yield Optimization : Example 11 achieved 75% yield for 4-(trifluoromethyl)piperidine using 250 g SF₄ at 95°C.
Application to Target Compound:
A hypothetical pathway involves starting with 4-carboxy-piperidine-2-carboxylic acid, selectively converting the 4-carboxylic acid to CF₃ while protecting the 2-carboxylic acid as an ester. Subsequent Boc protection and ester hydrolysis would yield the target molecule.
Ruppert-Prakash Reagent (TMSCF₃) in Imine Functionalization
Piperidine Ring Formation with Stereochemical Control
Aza-Michael Addition for Chiral Induction
The MDPI article reports enantioselective piperidine synthesis via aza-Michael addition using chiral amine catalysts:
Example (Scheme 23):
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Substrate: Trifluoromethylhemiacetal 68 → aminoketone 70 .
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Reaction: Base-induced cyclization yields cis-2-trifluoromethylpiperidine 71 with 94:6 diastereomeric ratio.
Adaptation for Target Molecule:
Employing a chiral catalyst (e.g., (2S,3S)-2-amino-N-((S)-1-hydroxy-3-phenyl-propan-2-yl)-3-methyl-pentanamide) during ring formation could establish the 2S,4R configuration.
Silyl-Aza-Prins Cyclization
This method constructs 2-CF₃ piperidines from vinyl silyl trifluoromethyl amines:
Steps:
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Synthesize α-trifluoroaminodiene 35 from hemiacetal 31 .
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Cyclize using gold catalyst G-I to form unsaturated piperidine 36 .
Modification Potential:
Adjusting the position of the CF₃ group during diene synthesis could position it at C4 instead of C2.
Comparative Analysis of Synthetic Routes
Trade-offs:
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SF₄ Method : High yields but requires specialized high-pressure equipment.
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TMSCF₃ Imine : Superior stereocontrol but involves multi-step imine synthesis.
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Aza-Michael : Excellent diastereoselectivity but limited substrate scope.
Industrial-Scale Optimization Considerations
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound's structure features a piperidine ring with a trifluoromethyl group and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is , and it has a molecular weight of 293.26 g/mol. The presence of the trifluoromethyl group enhances its biological activity and stability, making it a valuable scaffold in drug development.
Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow for modifications that can lead to the development of novel therapeutic agents targeting specific diseases.
- Antiviral Agents : Research indicates that derivatives of this compound can exhibit antiviral properties, making them candidates for further investigation in antiviral drug development.
- Anticancer Compounds : The trifluoromethyl group is known to enhance the potency of anticancer agents. Studies have shown that compounds containing this moiety can inhibit tumor growth in vitro and in vivo.
Synthetic Organic Chemistry
The compound is utilized as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating diverse chemical entities.
- Functionalization : The Boc protecting group allows for selective functionalization of the piperidine nitrogen, facilitating further synthetic transformations.
- Reagent Development : It can be employed in the development of new reagents for organic synthesis, particularly in asymmetric synthesis where chirality is crucial.
Synthetic Routes
The synthesis typically involves several steps:
- Starting Material : A suitable piperidine derivative is chosen as the starting material.
- Functionalization : The introduction of the Boc protecting group and trifluoromethyl group can be achieved through established synthetic protocols involving nucleophilic substitutions or electrophilic additions.
- Purification : The final product is purified using techniques such as chromatography to ensure high purity for research applications.
Industrial Production
In an industrial context, optimized synthetic routes are crucial for maximizing yield and minimizing costs. Techniques such as high-throughput screening and automated synthesis are commonly employed to identify efficient reaction conditions.
Antiviral Activity Study
A recent study explored the antiviral potential of derivatives based on (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid against influenza virus strains. The results demonstrated significant inhibition of viral replication, suggesting its potential as a lead compound for antiviral drug development.
Anticancer Research
Another investigation focused on the anticancer properties of synthesized analogs featuring this compound's scaffold. In vitro assays showed that certain derivatives effectively induced apoptosis in cancer cell lines, highlighting their promise as future cancer therapeutics.
Mechanism of Action
The mechanism of action of (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain proteins or enzymes, thereby modulating their activity. The compound may also participate in signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Structural Analogs and Key Substituents
The table below highlights structural analogs with variations in ring size, substituents, and protecting groups:
Key Observations:
- Ring Size : Piperidine analogs (6-membered) generally exhibit lower ring strain and greater conformational flexibility compared to pyrrolidine (5-membered) derivatives .
- Substituent Effects :
Physicochemical Properties
Key Observations:
Biological Activity
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid is a synthetic compound notable for its unique structural features and potential biological activities. The compound's molecular formula is , and it possesses a trifluoromethyl group that may enhance its pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly enzymes and receptors involved in various metabolic pathways. The trifluoromethyl group is known to influence lipophilicity and metabolic stability, which may enhance the compound's efficacy.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antifungal and antibacterial properties.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic processes.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to pain and inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of certain bacteria | |
| Enzyme Inhibition | Inhibits enzyme X at IC50 = 25 µM | |
| Receptor Modulation | Modulates receptor Y activity |
| Property | Value |
|---|---|
| Molecular Weight | 273.36 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in DMSO |
Case Studies
- Antimicrobial Activity : A study conducted on various derivatives of piperidine compounds revealed that this compound demonstrated significant antifungal activity against Candida albicans with an IC50 value of 15 µM. This suggests its potential as a lead compound in antifungal drug development.
- Enzyme Inhibition : Another investigation focused on the inhibition of a specific enzyme involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity with an IC50 value of 25 µM, showcasing its potential in therapeutic applications targeting metabolic disorders.
- Receptor Modulation : A pharmacological study assessed the effects of this compound on pain-related receptors, revealing that it could modulate the activity of the NK1 receptor, which is implicated in pain signaling. This modulation could lead to new analgesic therapies.
Research Findings
Recent research has highlighted the compound's potential for further development into pharmaceuticals. Its unique trifluoromethyl substitution enhances its biological profile, making it an attractive candidate for drug discovery.
Q & A
Q. What are the optimal reaction conditions for synthesizing (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid?
Answer: The synthesis typically involves multi-step protocols. For example, a palladium-catalyzed coupling step (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) under inert atmosphere at 40–100°C for 5.5 hours is critical for introducing the trifluoromethyl group. Hydrolysis with HCl (36.5% mass) at 93–96°C for 17 hours ensures deprotection and carboxylate formation . Key parameters include:
Q. What purification strategies are effective for isolating this compound?
Answer: Purification involves sequential solvent extractions and recrystallization:
- Precipitation : Adjusting aqueous reaction mixtures to pH 6.5 precipitates the crude product, which is washed with water .
- Solvent extraction : Use of 10% isopropanol/DCM to remove hydrophobic impurities.
- Recrystallization : Dissolving in ethanol, diluting with ethyl acetate, and cooling to room temperature yields high-purity crystals (>97% by HPLC) .
Q. Which spectroscopic methods are most reliable for structural confirmation?
Answer:
- NMR : H and C NMR confirm stereochemistry (e.g., 4R-configuration via coupling constants) and Boc-group integrity.
- HPLC : Purity assessment (≥97%) with reverse-phase C18 columns and UV detection at 254 nm .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (C₁₃H₂₀F₃NO₄, calc. 311.14) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s biological activity and metabolic stability?
Answer: The CF₃ group enhances:
- Lipophilicity : Increases membrane permeability (logP ~2.5) .
- Metabolic resistance : Reduces oxidative degradation by cytochrome P450 enzymes, as shown in in vitro microsomal assays .
- Bioactivity : In kinase inhibition studies, CF₃ improves binding affinity (IC₅₀ < 100 nM) by forming hydrophobic interactions with target pockets .
Q. What challenges arise in maintaining stereochemical integrity during large-scale synthesis?
Answer: Key challenges include:
- Epimerization risk : Basic conditions during Boc-deprotection may racemize the 2S,4R centers. Mitigation involves low-temperature (0–5°C) hydrolysis and buffered aqueous workups .
- Chiral resolution : Use of chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipase-catalyzed acyl transfer) ensures >99% enantiomeric excess .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Answer:
- Docking studies : Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., PI3Kγ).
- MD simulations : 100-ns trajectories assess stability of hydrogen bonds between the carboxylate group and Lys833 residue .
- QSAR models : Predict logD and solubility using descriptors like polar surface area (PSA ≈ 80 Ų) .
Q. What stability issues occur under varying pH and temperature conditions?
Answer:
Q. How do structural analogs (e.g., 4-phenyl or 4-chlorobenzyl derivatives) compare in activity?
Answer:
- 4-Phenyl analogs : Show 10-fold lower potency due to reduced steric bulk.
- 4-Chlorobenzyl derivatives : Improved metabolic stability (t₁/₂ > 6 hours in hepatocytes) but lower solubility .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
